molecular formula C14H11F3N2OS B2699886 {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea CAS No. 1797296-39-9

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea

Cat. No.: B2699886
CAS No.: 1797296-39-9
M. Wt: 312.31
InChI Key: LEMVAUBCSCYVMI-UHFFFAOYSA-N
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Description

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is an organic compound that features a trifluoromethyl group, a phenoxy group, and a thiourea moiety

Scientific Research Applications

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea has several scientific research applications:

Safety and Hazards

Handling of {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea requires precautions as it can cause skin irritation, serious eye damage, and may be fatal if inhaled .

Future Directions

Trifluoromethyl group-containing compounds have been the focus of many studies due to their potential pharmacological activities . Future research may focus on the development of new drugs incorporating the trifluoromethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 3-(trifluoromethyl)phenol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline

Uniqueness

{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is unique due to the combination of its trifluoromethyl, phenoxy, and thiourea groups. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and the ability to form multiple types of interactions with biological targets. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenoxy]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)19-13(18)21/h1-8H,(H3,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMVAUBCSCYVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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